

Application Notes and Protocols for Treating H1975 Cells with AZ-5104

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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Introduction

The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) cell line widely used in cancer research. A key characteristic of H1975 cells is the presence of two mutations in the epidermal growth factor receptor (EGFR) gene: an activating L858R mutation in exon 21 and a resistance-conferring T790M mutation in exon 20. The T790M mutation makes these cells resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.

AZ-5104 is an active metabolite of osimertinib (AZD9291), a third-generation EGFR-TKI.[1][2] Osimertinib and its metabolites are designed to potently and selectively inhibit both EGFR-sensitizing and T790M resistance mutations.[1] This document provides detailed application notes and protocols for studying the effects of **AZ-5104** on H1975 cells.

Data Presentation

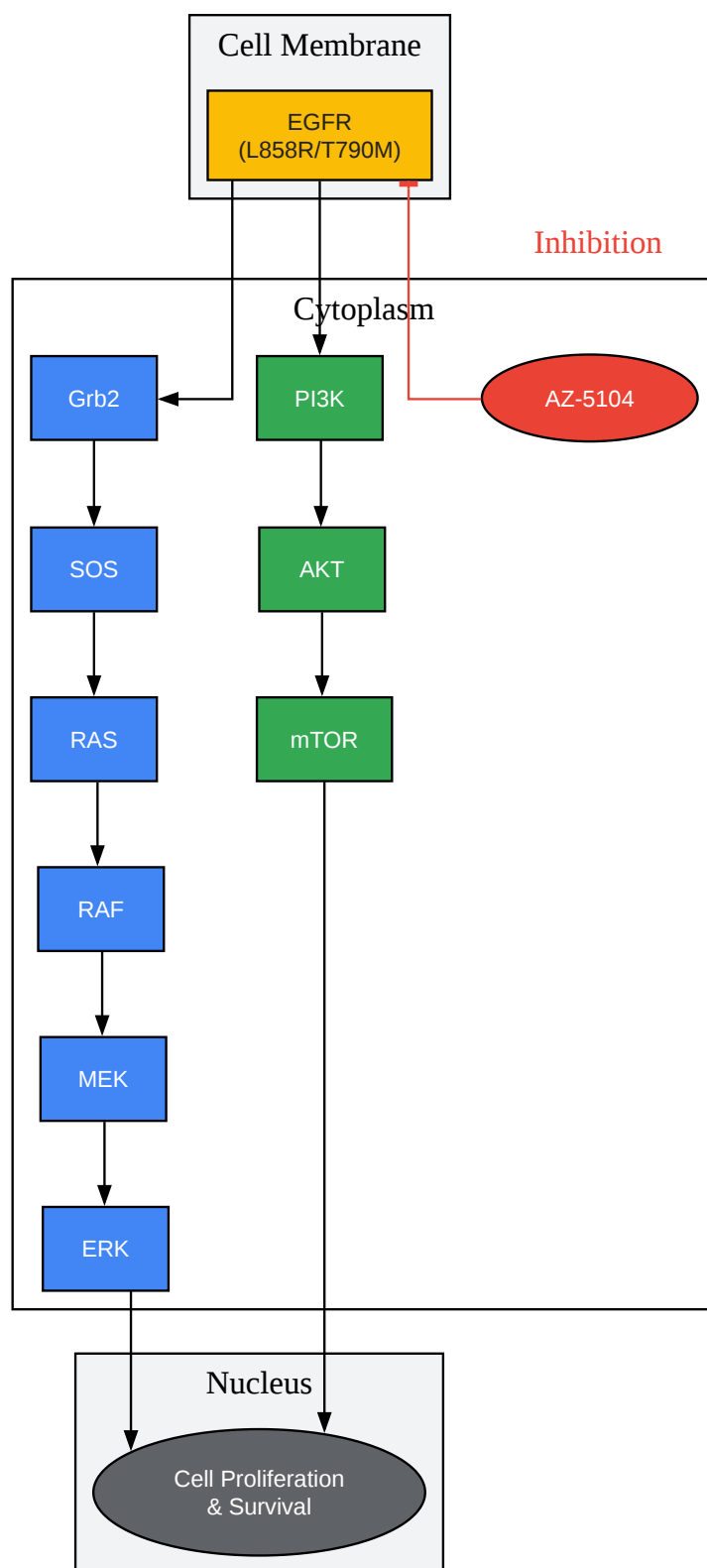
Table 1: EGFR TKI Potency in H1975 Cells

Compound	Target	IC50 (nM) in H1975 Cells	Assay Type
Osimertinib (Parent drug of AZ-5104)	EGFR (L858R+T790M)	5 - 13	MTS Assay
Osimertinib (Parent drug of AZ-5104)	EGFR (L858R+T790M)	30	MTT Assay
Rociletinib	EGFR (L858R+T790M)	23	MTS Assay
Afatinib	EGFR (L858R+T790M)	57	MTS Assay
Gefitinib	EGFR (L858R+T790M)	>10,000	MTT Assay
Erlotinib	EGFR (L858R+T790M)	>10,000	Not Specified

Note: IC50 values can vary depending on the specific experimental conditions. The IC50 for **AZ-5104** in H1975 cells is not readily available in the public domain, but as an active metabolite of osimertinib, a similar potency range can be anticipated for initial experiments.

Signaling Pathway

AZ-5104, as an active metabolite of osimertinib, targets the ATP-binding site of the EGFR kinase domain. In H1975 cells, this leads to the inhibition of the mutated EGFR (L858R/T790M), thereby blocking downstream signaling pathways critical for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.



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EGFR Signaling Pathway Inhibition by **AZ-5104**.

Experimental Protocols

Cell Culture

- Cell Line: NCI-H1975
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific laboratory conditions.

Experimental Workflow

Workflow for the MTT Cell Viability Assay.

Materials:

- H1975 cells
- Complete culture medium
- **AZ-5104** stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate the plate overnight to allow for cell attachment.
- Prepare serial dilutions of **AZ-5104** in complete medium from the stock solution. It is recommended to start with a concentration range of 1 nM to 10 μ M.
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **AZ-5104**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation, carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Materials:

- H1975 cells
- 6-well plates
- **AZ-5104**
- Annexin V-FITC Apoptosis Detection Kit

- Flow cytometer

Procedure:

- Seed H1975 cells in 6-well plates at a density of 2×10^5 cells/well and allow them to attach overnight.
- Treat the cells with **AZ-5104** at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 24-48 hours. Include an untreated control.
- Harvest the cells by trypsinization and collect the cell suspension.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour of staining.

Protocol 3: Western Blotting

This protocol outlines the general steps for assessing the effect of **AZ-5104** on EGFR pathway proteins.

Materials:

- H1975 cells
- 6-well plates
- **AZ-5104**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti- β -actin)

- HRP-conjugated secondary antibodies
- ECL detection reagent
- SDS-PAGE and Western blotting equipment

Procedure:

- Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **AZ-5104** at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an ECL detection system.
- Analyze the band intensities relative to a loading control (e.g., β -actin).

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Treating H1975 Cells with AZ-5104]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605732#treating-h1975-cells-with-az-5104]

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